N,N-diethylquinoline-8-sulfonamide is a sulfonamide derivative characterized by a quinoline core substituted with a sulfonamide group and diethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases and its implications in cancer therapy. The structure consists of a quinoline ring, which is known for its pharmacological properties, linked to a sulfonamide moiety that enhances solubility and bioavailability.
N,N-diethylquinoline-8-sulfonamide can be synthesized through various chemical methods, often involving the reaction of quinoline derivatives with sulfonyl chlorides or other sulfonating agents. The synthesis of related compounds has been reported in several studies, highlighting its relevance in drug development and biological evaluation .
This compound belongs to the class of sulfonamides, which are characterized by the presence of the sulfonyl functional group (–SO₂–) attached to an amine. It is also classified under quinoline derivatives, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. These classifications are significant due to their implications in biological activity and medicinal applications.
The synthesis of N,N-diethylquinoline-8-sulfonamide typically involves several steps:
The reaction mechanism generally involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of N,N-diethylquinoline-8-sulfonamide . Characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N,N-diethylquinoline-8-sulfonamide has a distinct molecular structure characterized by:
N,N-diethylquinoline-8-sulfonamide can participate in various chemical reactions:
The reactivity profile is influenced by both the quinoline moiety and the sulfonamide group, making it versatile in synthetic applications and biological interactions .
The mechanism of action for N,N-diethylquinoline-8-sulfonamide primarily involves its role as an inhibitor of specific protein kinases, such as pyruvate kinase M2 (PKM2).
Quantitative analyses have shown that alterations in PKM2 activity correlate with reduced viability in cancer cells, emphasizing the therapeutic potential of this compound .
N,N-diethylquinoline-8-sulfonamide exhibits several notable physical and chemical properties:
Physical characterization techniques such as NMR spectroscopy provide insights into molecular dynamics and interactions within solution environments .
N,N-diethylquinoline-8-sulfonamide has several scientific uses:
The therapeutic efficacy of quinoline-sulfonamides stems from their unique three-dimensional pharmacophoric features:
Table 1: Structural Features of Representative Quinoline-Sulfonamide Bioactive Compounds
Compound | Quinoline Substitution | Sulfonamide Modification | Key Biological Activity |
---|---|---|---|
a12 [2] | Unsubstituted | N-linked 2,5-dimethylphenyl | MAO-B IC₅₀: 0.47 μM |
5o [9] | 8-SO₂N | N-(S-prolyl)-2,5-dimethylanilide | hRSV EC₅₀: 2.3 μM |
PKM2 modulator [5] | 8-SO₂NH- | 1,2,3-triazole-aryl conjugate | Tumor glycolysis inhibition |
Patent compound [6] | 8-SO₂NH- | N-quinolinyl derivative | LYRIC protein-protein interaction inhibition |
The evolution of sulfonamide therapeutics has progressed through three generations:
Table 2: Progression of Key Sulfonamide Drug Development
Era | Representative Compound | Sulfonamide Substitution | Key Advancement | Limitations |
---|---|---|---|---|
1935 | Sulfanilamide | –SO₂NH₂ | Antibacterial | Acidity (pKa 10.4), poor CNS penetration |
1967 | Furosemide | –SO₂NH– (heterocyclic) | Diuretic | Retained N–H H-bond donor |
1990s | Quinoline-8-sulfonamide | –SO₂NH₂ | Neurotargeting scaffold | Low lipophilicity (logP 0.88) |
2020s | N,N-Diethylquinoline-8-sulfonamide | –SO₂N(CH₂CH₃)₂ | Optimized BBB penetration | Requires metabolic stability screening |
As a privileged scaffold, N,N-diethylquinoline-8-sulfonamide enables three strategic therapeutic applications:
Table 3: Therapeutic Applications of N,N-Dialkylated Quinoline-8-Sulfonamides
Therapeutic Area | Molecular Target | Key Compound | Biological Outcome | Mechanistic Advantage |
---|---|---|---|---|
Antiviral | RSV fusion protein | 5o [9] | EC₅₀ = 2.3 μM (100-fold titer reduction) | Diethyl group enhances viral envelope partitioning |
Oncology | PKM2 tetramerization | Compound 9a [5] | A549 pyruvate reduction: 82% at 10 μM | Allosteric locking of inactive dimers |
Oncology | LYRIC protein interface | Patent compound [6] | Kd = 38 nM (breast cancer) | Disruption of β-catenin binding domain |
Neurotherapeutics | MAO-B/BChE | a5/a12 derivatives [2] | IC₅₀ < 0.6 μM (dual inhibition) | Balanced logP (2.8) for CNS penetration |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1